

Application Notes and Protocols for In Vivo Studies of Amentoflavone

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Compound of Interest		
Compound Name:	Amentoflavone hexaacetate	
Cat. No.:	B1665961	Get Quote

Introduction

Amentoflavone, a naturally occurring biflavonoid found in various plants such as Ginkgo biloba and Hypericum perforatum, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects.[1][2] [3] While the user specified an interest in **amentoflavone hexaacetate**, a derivative of amentoflavone, the available in vivo research predominantly focuses on amentoflavone.

Amentoflavone hexaacetate is likely an acetylated form of amentoflavone, a modification often employed to enhance bioavailability; however, specific in vivo studies detailing its use are sparse in recent literature.[4] The following application notes and protocols are therefore based on the extensive in vivo data available for amentoflavone, providing a comprehensive resource for researchers investigating its therapeutic potential in various disease models.

I. Anti-Cancer Applications

Amentoflavone has demonstrated notable anti-tumor and anti-metastatic effects in preclinical cancer models. It has been shown to inhibit tumor growth, reduce metastasis, and modulate key signaling pathways involved in cancer progression.[5]

Animal Models

Commonly used animal models for evaluating the anti-cancer efficacy of amentoflavone include xenograft and orthotopic models in immunocompromised mice, as well as metastasis models in syngeneic mice.



Quantitative Data Summary

Therapeutic Area	Animal Model	Cell Line	Amentoflav one Dosage & Route	Key Quantitative Findings	Reference
Colorectal Cancer	Xenograft & Orthotopic (BALB/c nude mice)	CT26, HCT116	Not specified in abstract	Markedly reduced tumor growth, improved survival. No signs of toxicity observed (stable AST, ALT, yGT, CREA, and body weight).	[5]
Melanoma Metastasis	C57BL/6 mice	B16F-10	50 mg/kg BW, daily for 10 days	Significantly lowered the number of lung nodules (p<0.001).	[6][7]
Patient- Derived Xenograft (PDX)	PDX model	Colorectal Cancer	50 mg/kg body weight for 45 days	Monitored xenograft growth inhibition.	[8]
Angiogenesis	Orthotopic melanoma & xenograft colon carcinoma	MeWo, HCT- 116	Not specified in abstract	Inhibited tumor growth and associated neovasculariz ation.	[9]

Experimental Protocols

1. Colorectal Cancer Xenograft and Orthotopic Model[5]



- Animal Model: BALB/c nude mice.
- Cell Lines: CT26 and HCT116 human colorectal cancer cells.
- Tumor Induction:
 - Xenograft: Subcutaneous injection of cancer cells into the flank of the mice.
 - Orthotopic: Surgical implantation of cancer cells into the colon of the mice.
- Treatment:
 - Drug Preparation: Amentoflavone formulation (vehicle not specified in the abstract).
 - Administration: The route and frequency of amentoflavone administration were not detailed in the abstract but would typically be oral gavage or intraperitoneal injection.
- Endpoint Analysis:
 - Tumor growth was monitored, likely by caliper measurements for xenografts and imaging (CT, 18F-FDG uptake) for orthotopic tumors.[5]
 - Survival was tracked using Kaplan-Meier analysis.
 - Toxicity was assessed by monitoring body weight and serum biochemistry (AST, ALT, γGT,
 CREA).[5]
 - Organ histology was performed to check for any treatment-related pathological changes.
 [5]
- 2. Melanoma Lung Metastasis Model[6][7]
- Animal Model: C57BL/6 mice.
- Cell Line: B16F-10 melanoma cells.
- Metastasis Induction: Intravenous injection of B16F-10 cells via the tail vein.
- Treatment:

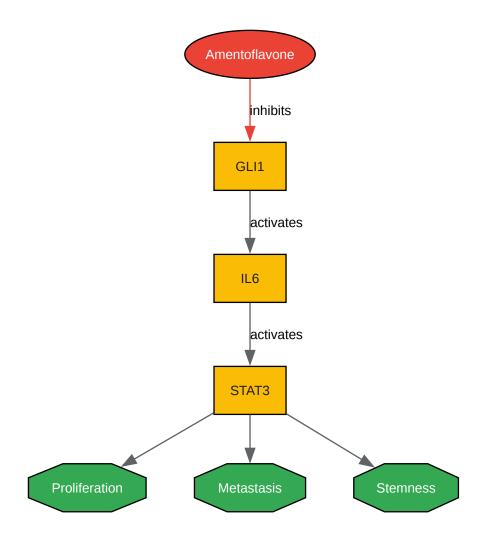


- Drug Preparation: Amentoflavone suspended in an appropriate vehicle.
- Administration: Daily administration of 50 mg/kg body weight for 10 consecutive days.
- Endpoint Analysis:
 - After 21 days, mice were euthanized, and the lungs were harvested.
 - The number of tumor nodules on the lung surface was counted.
 - Lung tissues were processed for mRNA expression analysis of genes related to metastasis (MMP-2, MMP-9), angiogenesis (VEGF), and inflammation (TNF-alpha, IL-1beta, IL-6).

Signaling Pathway

A key mechanism of amentoflavone's anti-cancer activity in colorectal cancer involves the inhibition of the GLI-1/IL-6/STAT3 signaling axis.[5]





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Amentoflavone inhibits the GLI-1/IL-6/STAT3 pathway in cancer.

II. Neuroprotective Applications

Amentoflavone has shown significant neuroprotective effects in animal models of epilepsy, hypoxic-ischemic brain injury, and Alzheimer's disease. Its mechanisms include anti-inflammatory, antioxidative, and anti-apoptotic actions.[1][2]

Animal Models

Rodent models are primarily used, including pilocarpine-induced epilepsy in mice, hypoxic-ischemic brain damage in neonatal rats, and amyloid-beta-induced memory deficits in rats.

Quantitative Data Summary



Therapeutic Area	Animal Model	Amentoflavon e Dosage & Route	Key Quantitative Findings	Reference
Epilepsy	Pilocarpine- induced mouse kindling model	25 mg/kg, intragastrically for 3 days	Reduced epileptic seizures, shortened attack time, diminished loss and apoptosis of hippocampal neurons.	[2]
Hypoxic- Ischemic Brain Damage	Post-natal day 7 rats	30 mg/kg, systemic administration	Markedly reduced brain tissue loss with a therapeutic window up to 6 h post-hypoxia.	[1]
Cerebral Ischemia/Reperf usion	Rats	20 and 40 mg/kg, oral	Dose-dependent reduction in serum TNF-α, IL-1β, and IL-6.	[10]
Alzheimer's Disease	Aβ1-42-induced rat model	Not specified in abstract	Significantly attenuated Aβ- induced neurological deficits and neuronal cell death.	[11]

Experimental Protocols

- 1. Pilocarpine-Induced Epilepsy Model in Mice[2]
- Animal Model: Mice.

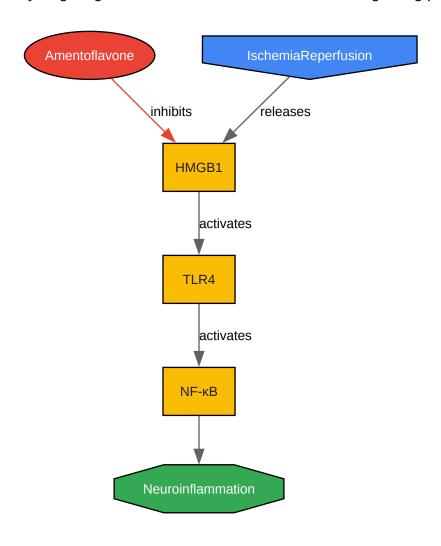


- Epilepsy Induction: Administration of pilocarpine to induce seizures.
- Treatment:
 - Drug Preparation: Amentoflavone suspension for intragastric administration.
 - Administration: 25 mg/kg intragastrically for 3 consecutive days prior to pilocarpine injection.
- Endpoint Analysis:
 - Behavioral monitoring of seizure activity (e.g., Racine scale).
 - Histological analysis of the hippocampus to assess neuronal loss and apoptosis.
 - Biochemical analysis of inflammatory markers (e.g., NF-κB activation) in brain tissue.
- 2. Hypoxic-Ischemic Brain Damage Model in Neonatal Rats[1]
- Animal Model: Post-natal day 7 Sprague-Dawley rats.
- Injury Induction: Unilateral carotid ligation followed by exposure to hypoxia.
- Treatment:
 - Drug Preparation: Amentoflavone solution for systemic administration.
 - Administration: A single systemic dose of 30 mg/kg at various time points up to 6 hours after the hypoxic insult.
- Endpoint Analysis:
 - Measurement of brain tissue loss (infarct volume).
 - Immunohistochemical analysis for markers of apoptosis (caspase-3) and microglial activation (OX-42).[1][12]

Signaling Pathway



In cerebral ischemia/reperfusion injury, amentoflavone is suggested to attenuate neuroinflammation by targeting the HMGB1-mediated TLR4/NF-kB signaling pathway.



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Amentoflavone's role in the HMGB1/TLR4/NF-kB pathway.

III. Anti-Diabetic Applications

Amentoflavone has demonstrated potential anti-diabetic effects by improving glucose and lipid metabolism in animal models of diabetes.

Animal Models

A common model is the high-fat diet and low-dose streptozotocin-induced diabetic mouse model, which mimics type 2 diabetes.



Quantitative Data Summary

Therapeutic Area	Animal Model	Amentoflavon e Dosage & Route	Key Quantitative Findings	Reference
Diabetes	High-fat diet and streptozotocin- induced diabetic mice	Not specified in abstract	Decreased glucose, TC, TG, LDL-C, and glucagon. Increased HDL-C and insulin. Regulated glucose metabolic enzymes. Increased pAkt and GLUT4 translocation.	[4][13]

Experimental Protocol

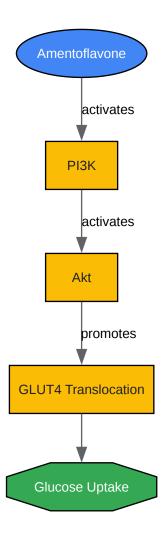
- 1. High-Fat Diet and Streptozotocin-Induced Diabetic Mouse Model[4][13]
- Animal Model: Mice.
- Diabetes Induction:
 - Feeding a high-fat diet for a specified period.
 - Administration of a low dose of streptozotocin to induce hyperglycemia.
- Treatment:
 - Drug Preparation: Amentoflavone formulation for administration.
 - Administration: Administered for 8 weeks (route not specified in abstract).
- Endpoint Analysis:



- Measurement of blood glucose and serum lipid profiles (TC, TG, LDL-C, HDL-C).
- Measurement of serum insulin and glucagon levels.
- Assessment of hepatic steatosis and pancreatic histopathology.
- Analysis of glucose metabolic enzyme activities in the liver.
- Western blot analysis of key proteins in the insulin signaling pathway (e.g., Akt, pAkt) and GLUT4 translocation in skeletal muscle.[13]

Signaling Pathway

Amentoflavone's anti-diabetic effects are partly attributed to the activation of the PI3K/Akt signaling pathway, leading to increased GLUT4 translocation.[13]





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Amentoflavone activates the PI3K/Akt pathway for glucose uptake.

IV. Anti-Inflammatory Applications

Amentoflavone exhibits potent anti-inflammatory properties in various acute and chronic inflammation models.

Animal Models

Models include croton oil-induced ear edema in mice and carrageenan-induced paw edema in rats.

Quantitative Data Summary

Therapeutic Area	Animal Model	Amentoflavon e Dosage & Route	Key Quantitative Findings	Reference
Acute Inflammation	Croton oil- induced mouse ear edema	Intraperitoneal	Potent anti- inflammatory activity.	[14]
Acute Inflammation	Rat carrageenan paw edema	Intraperitoneal	ED50 = 42 mg/kg.	[14]
Analgesia	Acetic acid writhing test in mice	Intraperitoneal	ED50 = 9.6 mg/kg.	[14]

Experimental Protocol

- 1. Carrageenan-Induced Paw Edema in Rats[14]
- Animal Model: Sprague-Dawley rats.
- Inflammation Induction: Subplantar injection of carrageenan into the rat's hind paw.
- Treatment:



- Drug Preparation: Amentoflavone solution for intraperitoneal injection.
- Administration: Intraperitoneal injection of amentoflavone at various doses prior to carrageenan injection.
- Endpoint Analysis:
 - Measurement of paw volume at different time points after carrageenan injection using a plethysmometer.
 - Calculation of the percentage of edema inhibition compared to the control group.

V. Pharmacokinetics

Understanding the pharmacokinetic profile of amentoflavone is crucial for designing in vivo experiments. Studies in rats have shown that amentoflavone is extensively metabolized.

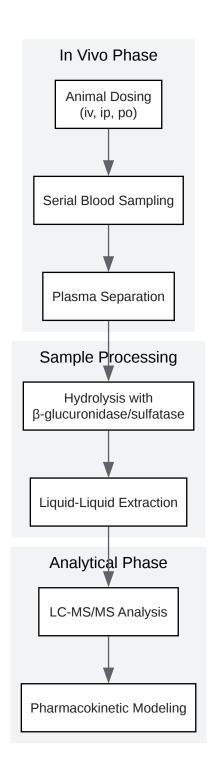
Pharmacokinetic Data Summary in Rats



Administration Route	Dose	Key Findings	Reference
Intravenous (iv)	10 mg/kg	73.2% ± 6.29% of total amentoflavone detected in plasma as conjugated metabolites.	[14][15]
Intraperitoneal (ip)	10 mg/kg	70.2% ± 5.18% of total amentoflavone detected in plasma as conjugated metabolites.	[14][15]
Oral (po)	300 mg/kg	90.7% ± 8.3% of total amentoflavone circulates as conjugated metabolites. Very low bioavailability (0.04% ± 0.01% for free amentoflavone).	[14][15]

Experimental Workflow for Pharmacokinetic Analysis





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Workflow for pharmacokinetic studies of amentoflavone.

Disclaimer: These protocols are based on published literature and should be adapted and optimized for specific experimental conditions and institutional guidelines. It is essential to



consult the original research articles for complete details.

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